1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains a cyclopropane ring, a carboxylic acid group, a phenyl ring, and a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests that this compound could be used in organic synthesis, particularly in reactions involving boronic acids and cyclopropane derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the cyclopropane ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dioxaborolane and carboxylic acid groups. These groups are often involved in reactions with nucleophiles and electrophiles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Fluorinated Cyclopropane Derivatives
Fluorinated cyclopropane derivatives are of significant interest due to their unique properties and potential applications in drug design and development. For example, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid and their stereoselective preparation has been explored, indicating the importance of these compounds in medicinal chemistry (Sloan & Kirk, 1997; Shibue & Fukuda, 2014). These studies highlight the methodologies for incorporating fluorine atoms into cyclopropane rings, potentially offering insights into similar processes for the compound of interest.
Crystallographic and Conformational Studies
The crystal structure and conformational analysis of cyclopropane derivatives, such as (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, have been determined, providing valuable information on the spatial arrangement and potential reactivity of these molecules (Ries & Bernal, 1985). This type of analysis is crucial for understanding the interaction of fluorinated cyclopropanes with biological targets.
Development of Fluorine-18-labeled Compounds
The development of fluorine-18-labeled compounds for PET imaging, such as derivatives of WAY 100635, demonstrates the application of fluorinated cyclopropane derivatives in diagnostic imaging and receptor binding studies (Lang et al., 1999). This research area underscores the potential of fluorinated cyclopropane derivatives in the development of imaging agents for medical applications.
Boric Acid Ester Intermediates
The synthesis and structural elucidation of boric acid ester intermediates with benzene rings, which involve the tetramethyl-1,3,2-dioxaborolan moiety, highlight the importance of these intermediates in synthetic organic chemistry (Huang et al., 2021). This research may offer parallels to the synthetic utility and application of the compound , particularly in cross-coupling reactions and the development of novel organic materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFO4/c1-14(2)15(3,4)22-17(21-14)10-5-6-11(12(18)9-10)16(7-8-16)13(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLUOZCSETWVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3(CC3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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